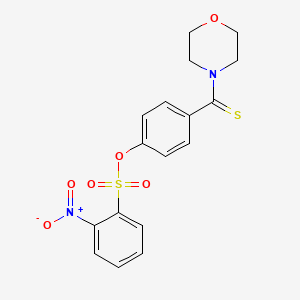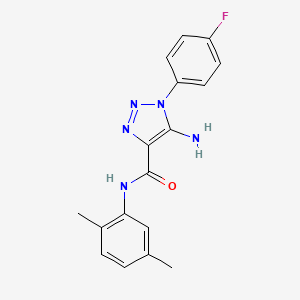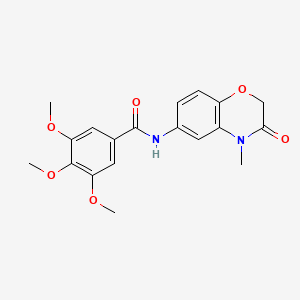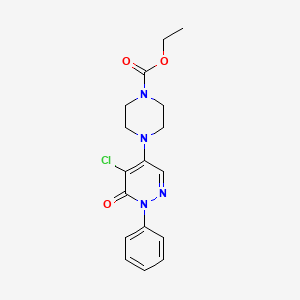
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as NBD-Cl, is a chemical compound widely used in scientific research. It is a fluorescent labeling reagent that is commonly used to label proteins and peptides for biochemical and biophysical studies. The compound is widely used in the fields of biochemistry, molecular biology, and pharmacology due to its unique properties and versatility.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the covalent attachment of the compound to the amino acid residues of proteins and peptides. The compound reacts with the amino group of lysine and the N-terminal amino group of proteins and peptides to form stable thioether bonds. The fluorescent properties of this compound are due to the presence of the nitrobenzene and morpholine groups in the molecule.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is used as a labeling reagent. However, the labeled proteins and peptides can be used to study the biochemical and physiological effects of various compounds and interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate as a labeling reagent include its high sensitivity, stability, and versatility. The compound can be used to label a wide range of proteins and peptides, and the labeled molecules can be easily detected using fluorescence spectroscopy. The limitations of using this compound include its potential toxicity and the possibility of interfering with the biological activity of the labeled proteins and peptides.
Direcciones Futuras
There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. These include the development of new labeling strategies using this compound, the use of this compound to study protein-protein interactions in complex biological systems, and the use of this compound to study the conformational changes in membrane proteins. Additionally, the development of new fluorescent labeling reagents that can be used in conjunction with this compound could lead to new breakthroughs in the field of biochemistry and molecular biology.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 4-(4-morpholinyl)phenyl isothiocyanate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or acetonitrile. The product is purified by column chromatography and characterized by spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is a widely used fluorescent labeling reagent that is used to label proteins and peptides for biochemical and biophysical studies. The compound is used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used to study the conformational changes in proteins and peptides.
Propiedades
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-19(21)15-3-1-2-4-16(15)27(22,23)25-14-7-5-13(6-8-14)17(26)18-9-11-24-12-10-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFBUJNJJKDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)


![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)

![1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4971383.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4971384.png)
![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4971392.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4971394.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)